L-tert-Leucinol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

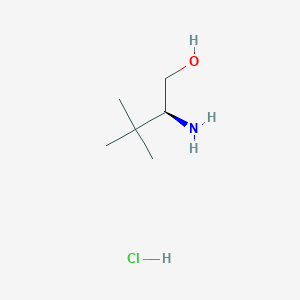

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H16ClNO |

|---|---|

Molecular Weight |

153.65 g/mol |

IUPAC Name |

(2S)-2-amino-3,3-dimethylbutan-1-ol;hydrochloride |

InChI |

InChI=1S/C6H15NO.ClH/c1-6(2,3)5(7)4-8;/h5,8H,4,7H2,1-3H3;1H/t5-;/m1./s1 |

InChI Key |

BFBMCXSYQJNKSS-NUBCRITNSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H](CO)N.Cl |

Canonical SMILES |

CC(C)(C)C(CO)N.Cl |

Origin of Product |

United States |

The Stereochemical Importance of L Tert Leucinol in Enantioselective Transformations

The efficacy of L-tert-Leucinol in enantioselective transformations stems directly from its distinct stereochemical profile. The presence of a sterically demanding tert-butyl group in close proximity to the stereogenic center provides a powerful means of directing the approach of incoming reagents. This steric hindrance effectively blocks one face of the molecule, compelling a reactant to attack from the less hindered side, thereby leading to the preferential formation of one enantiomer over the other.

This principle is fundamental to asymmetric synthesis, a field dedicated to the selective production of a single enantiomer. The high degree of stereochemical control exerted by L-tert-Leucinol-derived structures makes it a highly sought-after component in the chemist's toolbox for constructing complex chiral molecules with high optical purity.

A Historical Perspective on the Evolving Role of L Tert Leucinol in Organic Synthesis

The journey of L-tert-Leucinol from a laboratory curiosity to a staple in organic synthesis has been marked by a growing appreciation of its synthetic utility. Initially, its synthesis from the corresponding amino acid, L-tert-leucine, was a key enabling step. google.com Early applications often involved its use in classical resolutions of racemic mixtures, a process that separates enantiomers but does not create new stereocenters. google.com

However, the true potential of L-tert-Leucinol began to be realized with its incorporation into chiral auxiliaries and ligands for asymmetric catalysis. thieme-connect.combeilstein-journals.org The development of methods to reduce amino acids to their corresponding amino alcohols, such as the use of sodium borohydride (B1222165) and sulfuric acid, made L-tert-Leucinol more accessible for these applications. google.com Over the past few decades, a vast array of L-tert-Leucinol-derived catalysts and reagents have been developed, driving significant advancements in the enantioselective synthesis of a wide range of organic compounds. acs.orgacs.org The high cost of its parent amino acid, L-tert-leucine, has at times been a limiting factor for large-scale applications, prompting research into more cost-effective alternatives. beilstein-journals.org

A Versatile Tool: Chiral Building Block, Auxiliary, and Ligand Precursor

Chemical Synthesis Routes to L-tert-Leucine and its Derivatives

The chemical synthesis of L-tert-leucine and its derivatives has been approached through various classical and modern methodologies, each with its own set of advantages and limitations.

Classical Amino Acid Synthesis Approaches for L-tert-Leucine

Classical methods for synthesizing α-amino acids, such as the Strecker synthesis, have been applied to the preparation of L-tert-leucine. fengchengroup.com The Strecker reaction involves the treatment of an aldehyde or ketone with a mixture of ammonia (B1221849) and hydrogen cyanide, followed by hydrolysis of the resulting aminonitrile. fengchengroup.com For L-tert-leucine, this would typically start from pivalaldehyde. However, a significant drawback of this approach is the formation of a racemic mixture of D- and L-tert-leucine, which then requires a subsequent resolution step to isolate the desired L-enantiomer. fengchengroup.com

Another classical approach involves the resolution of racemic tert-leucine. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, such as benzophthalide tartaric acid, quinine, or quinidine. fengchengroup.com While effective, this method is often inefficient as the theoretical maximum yield for the desired enantiomer is only 50%. fengchengroup.comprinceton.edu

Dynamic Kinetic Resolution Strategies for Accessing Enantiomerically Pure L-tert-Leucine

To overcome the 50% yield limitation of classical resolution, dynamic kinetic resolution (DKR) has emerged as a powerful strategy. princeton.edu DKR combines the kinetic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% conversion to a single, desired enantiomer. princeton.edu

For the synthesis of L-tert-leucine, DKR can be applied to a racemic mixture of a suitable precursor. This process requires a catalyst that can selectively react with one enantiomer while another catalyst or condition promotes the rapid racemization of the remaining substrate. princeton.edu For a successful DKR, the rate of racemization should be at least equal to or greater than the rate of the reaction of the faster-reacting enantiomer. princeton.edu

One example of DKR involves the use of a chiral PPY nitrogen oxide catalyst for the asymmetric synthesis of an L-tert-leucine derivative. In this process, a pentafluorophenyl-(dibenzylamino) ester is reacted with benzhydrol in the presence of the chiral catalyst, resulting in the (S)-2-(dibenzylamino)-3,3-dimethylbutyrate benzhydryl ester with high yield and enantiomeric excess. Enzymatic methods have also been developed for the DKR of amino acid amides, employing stereoselective amino acid amidases in the presence of a racemase to produce enantiomerically pure amino acids. nih.govasm.org

Reductive Amination and Palladium-Catalyzed Hydrogenation in L-tert-Leucine Derivative Synthesis

Reductive amination is a versatile and widely used method for the synthesis of amines, including amino acids and their derivatives. nih.govgoogle.com This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.gov For the synthesis of L-tert-leucine derivatives, this often involves the reductive amination of trimethylpyruvate. sci-hub.se

Palladium catalysts, particularly palladium on carbon (Pd/C), are frequently employed for the hydrogenation step in reductive amination due to their efficiency. nih.gov However, the synthesis of sterically hindered amines, such as those derived from L-tert-leucine, can be challenging. nih.gov The effectiveness of the catalyst can be influenced by factors such as particle size and the nature of the support material. nih.gov

Asymmetric hydrogenation, a key technology for producing chiral compounds, has also been applied to the synthesis of L-tert-leucine derivatives. acs.org This approach utilizes chiral transition metal catalysts, often based on iridium or palladium, to achieve high enantioselectivity in the reduction of prochiral substrates like imines or enamines. acs.org For instance, palladium-catalyzed asymmetric hydrogenation of α-iminoesters has been developed for the synthesis of chiral amino acid derivatives. researchgate.net Furthermore, palladium-catalyzed β-C(sp³)–H alkylation and arylation of amino acids represents another advanced strategy for creating complex amino acid derivatives. rsc.org

Biocatalytic Production of L-tert-Leucine and L-tert-Leucinol Precursors

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the production of chiral compounds like L-tert-leucine. chemicalbook.comchemicalbook.com Enzymes can operate under mild reaction conditions and often exhibit excellent enantioselectivity, reducing the need for complex purification steps. nih.gov

Leucine (B10760876) Dehydrogenase (LeuDH)-Catalyzed Asymmetric Reduction of Trimethylpyruvate (TMP)

Leucine dehydrogenase (LeuDH) has been identified as a highly promising biocatalyst for the synthesis of L-tert-leucine. mdpi.comdntb.gov.ua This NAD(H)-dependent enzyme catalyzes the reversible reductive amination of α-keto acids to their corresponding L-amino acids. mdpi.comfrontiersin.org Specifically for L-tert-leucine production, LeuDH facilitates the asymmetric reduction of trimethylpyruvate (TMP) in the presence of an ammonium (B1175870) source. nih.govmdpi.com This enzymatic approach is advantageous due to its high atom economy and theoretical 100% yield. mdpi.com

| Parameter | Value | Reference |

| Enzyme System | LeuDH and GDH co-expressed in E. coli | mdpi.com |

| Substrate | Trimethylpyruvate (TMP) | mdpi.com |

| Product | L-tert-Leucine | mdpi.com |

| Concentration | 35.8 g/L (273 mM) | mdpi.com |

| Yield | 96.1% | mdpi.com |

| Productivity | 2.39 g/L/h | mdpi.com |

| Enzyme System | LeuDH and FDH | nih.gov |

| Substrate | Trimethylpyruvate (TMP) | nih.gov |

| Product | L-tert-Leucine | nih.gov |

| Concentration | 65.6 g/L | nih.gov |

| Conversion Rate | 81% (from 0.8 M TMP) | nih.gov |

Characterization and Substrate Scope of Diverse LeuDH Enzymes for L-tert-Leucine Synthesis

A variety of LeuDH enzymes from different microbial sources have been identified and characterized for their potential in L-tert-leucine synthesis. researchgate.net These enzymes often exhibit a broad substrate scope, capable of acting on various L-amino acids and α-keto acids. mdpi.compatrinum.ch

For instance, a novel LeuDH from the marine bacterium Pseudomonas balearica (PbLeuDH) has shown excellent catalytic efficiency towards TMP, with a Km value of 4.92 mM and a kcat/Km of 24.49 s⁻¹mM⁻¹. mdpi.com Another LeuDH from Exiguobacterium sibiricum (EsiLeuDH) also demonstrated a broad substrate specificity, including activity towards several aliphatic and aryl α-keto acids. nih.govpatrinum.ch Research has also focused on engineering LeuDH enzymes to improve their catalytic properties. For example, a mutant of LeuDH from Bacillus cereus (E24V/E116V) was developed with a 7.7-fold increased affinity for TMP and a 5.4-fold higher catalytic efficiency (kcat/Km) compared to the wild type. nih.gov

The substrate specificity of these enzymes is a critical factor. The relative activity of PbLeuDH for the oxidative deamination of L-tert-leucine is low (5.7%), indicating that the equilibrium of the reaction favors the synthesis of L-tert-leucine from TMP. mdpi.com The table below summarizes the kinetic parameters of some LeuDH enzymes for TMP.

| Enzyme | Source | Km for TMP (mM) | kcat/Km (s-1mM-1) | Reference |

| PbLeuDH | Pseudomonas balearica | 4.92 | 24.49 | mdpi.com |

| E24V/E116V mutant | Bacillus cereus | - | 5.4-fold higher than wild type | nih.gov |

This ongoing research into the discovery and engineering of novel LeuDH enzymes continues to enhance the efficiency and industrial feasibility of biocatalytic L-tert-leucine production.

Optimization of Bioreaction Conditions for Enhanced L-tert-Leucine Production

The efficient biosynthesis of L-tert-leucine from its precursor, trimethylpyruvate (TMP), is highly dependent on the optimization of key bioreaction parameters. These parameters, including pH, temperature, and concentrations of both the biocatalyst and substrate, are crucial for maximizing product yield and reaction efficiency.

Systematic investigation into the production of L-tert-leucine using a whole-cell biocatalyst system with recombinant E. coli co-expressing leucine dehydrogenase (LeuDH) and glucose dehydrogenase (GDH) has identified optimal conditions for the bioconversion process. mdpi.com The pH of the reaction medium was found to have a significant impact, with the highest L-tert-leucine titer achieved at a pH of 8.5. mdpi.com Deviations from this optimal pH, particularly towards more alkaline conditions (pH 9.0 and 9.5), resulted in a sharp decrease in product formation. mdpi.com

Temperature is another critical factor influencing enzymatic activity and stability. For the whole-cell biocatalysis of L-tert-leucine, the optimal temperature was determined to be 30°C. mdpi.com At this temperature, a maximum product titer of 87.74 mM was obtained from 100 mM of TMP over a 3-hour period. mdpi.com Higher temperatures, such as 40°C, led to a significant loss of enzyme activity over time, making lower, mesophilic temperatures preferable for sustained production. mdpi.com

The concentration of the biocatalyst, measured as wet cell weight (WCW), also plays a vital role. Studies have shown that increasing the WCW can lead to higher product yields. An optimal concentration of 20 g/L WCW resulted in the production of 95.02 mM of L-tert-leucine. mdpi.com To further enhance productivity and achieve high product concentrations, a fed-batch strategy for substrate addition is often employed. This approach helps to overcome potential substrate inhibition and allows for higher final product titers. Using a fed-batch strategy under optimized conditions, a final L-tert-leucine concentration of 273 mM (35.8 g/L) was achieved with a remarkable 96.1% yield and a productivity of 2.39 g L⁻¹ h⁻¹. mdpi.com

Table 1: Optimization of Bioreaction Conditions for L-tert-Leucine Production

| Parameter | Optimal Value | Resulting L-tert-Leucine Titer | Reference |

|---|---|---|---|

| pH | 8.5 | 87.15 mM | mdpi.com |

| Temperature | 30 °C | 87.74 mM | mdpi.com |

| Wet Cell Weight (WCW) | 20 g/L | 95.02 mM | mdpi.com |

| Final Titer (Fed-Batch) | N/A | 273 mM (35.8 g/L) | mdpi.com |

Directed Evolution and Enzyme Engineering Strategies for Improving LeuDH Catalytic Efficiency and Stereoselectivity

Leucine dehydrogenase (LeuDH) is a key enzyme in the synthesis of L-tert-leucine via the reductive amination of trimethylpyruvate (TMP). colab.wsnih.gov However, the catalytic efficiency of wild-type LeuDH towards the bulky, non-natural substrate TMP is often a limiting factor for industrial-scale production. colab.ws To address this, directed evolution and other protein engineering techniques have been successfully applied to enhance the enzyme's performance. colab.wsnih.govmagtech.com.cn

A directed evolution strategy was employed to engineer LeuDH from Lysinibacillus sphaericus, aiming to improve its efficiency for L-tert-leucine synthesis. colab.wsnih.gov Through two rounds of random mutagenesis and a high-throughput screening method, a mutant enzyme, designated H6, was identified. colab.ws This mutant exhibited a specific activity on TMP that was more than double that of the wild-type enzyme. colab.wsnih.gov Notably, this increased activity towards the target substrate was accompanied by a decrease in activity towards the enzyme's natural substrate, leucine. colab.wsnih.gov

Kinetic analysis of the H6 mutant revealed significant improvements in its catalytic properties. The catalytic efficiency (kcat/Km) of the H6 mutant for both TMP and the cofactor NADH was enhanced by more than five-fold compared to the wild-type enzyme. colab.wsnih.gov This substantial improvement in catalytic efficiency directly translated to a more efficient synthesis process. The productivity for L-tert-leucine synthesis using the mutant H6 reached 1170 g/L/day, a significant increase from the 666 g/L/day achieved with the wild-type enzyme. colab.wsnih.gov

Semi-rational engineering is another powerful approach. By modeling the structure of Bacillus cereus LeuDH (BcLeuDH) and identifying potentially beneficial amino acid positions, researchers can create targeted mutant libraries. researchgate.net This strategy, coupled with effective high-throughput screening, allows for the rapid identification of variants with improved catalytic efficiency for non-natural substrates. researchgate.net Furthermore, reshaping the substrate-binding pocket of LeuDH has proven effective for expanding its substrate scope to other bulky keto acids, such as benzoylformic acid and its derivatives, providing a workflow for engineering amino acid dehydrogenases for various applications. acs.org

Table 2: Comparison of Wild-Type and Engineered LeuDH for L-tert-Leucine Synthesis

| Enzyme | Key Improvement | Catalytic Efficiency (kcat/Km) Improvement | Productivity | Reference |

|---|---|---|---|---|

| Wild-Type LeuDH (L. sphaericus) | Baseline | N/A | 666 g/L/day | colab.wsnih.gov |

| H6 Mutant LeuDH (L. sphaericus) | >2-fold specific activity increase on TMP | >5-fold increase for TMP and NADH | 1170 g/L/day | colab.wsnih.gov |

Whole-Cell Biocatalysis Approaches for Scalable L-tert-Leucine Synthesis

For the large-scale and economically viable production of L-tert-leucine, whole-cell biocatalysis has emerged as a superior strategy compared to using isolated enzymes. mdpi.comnih.govfrontiersin.org This approach utilizes recombinant microorganisms, typically Escherichia coli, that are engineered to overexpress the necessary enzymes, thereby creating a self-contained and robust catalytic system. mdpi.comfrontiersin.org A key advantage of whole-cell systems is the elimination of costly and time-consuming enzyme purification steps. mdpi.com Furthermore, the cellular environment provides stability to the enzymes and allows for the intrinsic regeneration of essential cofactors like NADH, which is crucial for the reductive amination reaction catalyzed by LeuDH. nih.govrsc.org

A common and effective whole-cell system for L-tert-leucine synthesis involves the co-expression of a LeuDH with a cofactor-regenerating enzyme. mdpi.comfrontiersin.org Formate (B1220265) dehydrogenase (FDH) is frequently used for this purpose, as it catalyzes the oxidation of formate to carbon dioxide while reducing NAD⁺ to NADH. frontiersin.orgrsc.org This coupled reaction efficiently supplies the NADH required by LeuDH to convert trimethylpyruvate (TMP) into L-tert-leucine. frontiersin.org In one such system, engineered E. coli co-expressing a LeuDH and an FDH successfully catalyzed the conversion of 100 mM TMP, achieving a yield of 87.38% with an excellent enantiomeric excess (e.e.) of over 99.99% after 25 hours. frontiersin.org This resulted in a space-time yield of 10.90 g L⁻¹ day⁻¹. frontiersin.org

Another successful strategy involves co-expressing LeuDH with glucose dehydrogenase (GDH). mdpi.com In this system, the oxidation of glucose provides the reducing power for NADH regeneration. Using recombinant E. coli co-expressing LeuDH from Pseudomonas balearica (PbLeuDH) and GDH, a high-titer production of L-tert-leucine was achieved. mdpi.com Employing a fed-batch feeding strategy to supply the TMP substrate, this whole-cell system produced 273 mM (35.8 g/L) of L-tert-leucine with a 96.1% yield. mdpi.com The productivity of this process was calculated to be 2.39 g L⁻¹ h⁻¹, demonstrating the potential for high-efficiency, scalable synthesis. mdpi.com These whole-cell biocatalysis processes have been successfully scaled to the ton level, underscoring their industrial relevance. nih.gov

Table 3: Performance of Whole-Cell Biocatalysis Systems for L-tert-Leucine Synthesis

| Co-expressed Enzymes | Substrate Conc. | Yield | Productivity / Space-Time Yield | Reference |

|---|---|---|---|---|

| LeuDH / FDH | 100 mM TMP | 87.38% | 10.90 g L⁻¹ day⁻¹ | frontiersin.org |

| PbLeuDH / GDH | Fed-batch TMP | 96.1% | 2.39 g L⁻¹ h⁻¹ | mdpi.com |

Branched-Chain Aminotransferase (BCAT)-Mediated Asymmetric Synthesis of L-tert-Leucine

An alternative enzymatic route to L-tert-leucine involves the use of branched-chain aminotransferases (BCATs). jmb.or.krjmb.or.krnih.gov These enzymes catalyze the reversible transfer of an amino group from a donor molecule, typically an amino acid, to a keto acid acceptor. biorxiv.org For the synthesis of L-tert-leucine, BCAT facilitates the asymmetric transamination of trimethylpyruvate using L-glutamate as the amino donor. jmb.or.krjmb.or.krnih.gov This reaction produces the desired L-tert-leucine and the by-product α-ketoglutarate. jmb.or.krbiorxiv.org

Strategies to Overcome Product Inhibition in BCAT-Catalyzed Reactions

A significant challenge in the BCAT-mediated synthesis of L-tert-leucine is the strong product inhibition caused by one of the reaction's by-products, α-ketoglutarate (also known as 2-oxoglutarate). jmb.or.krjmb.or.kracs.org The accumulation of α-ketoglutarate in the reaction mixture severely inhibits the BCAT enzyme, which can reduce its activity by up to 80% at a concentration of just 10 mM. jmb.or.kracs.org This inhibition hinders the progress of the forward reaction, leading to low conversion rates and yields. jmb.or.krjmb.or.kr

To overcome this limitation, strategies are needed to remove the inhibitory by-product from the reaction environment. jmb.or.krbiorxiv.org One of the most effective approaches is to couple the primary BCAT reaction with one or more subsequent enzymatic reactions that consume α-ketoglutarate. jmb.or.krjmb.or.krbiorxiv.org By continuously removing the inhibitor, the reaction equilibrium is shifted towards the formation of L-tert-leucine, thereby driving the synthesis to higher completion. jmb.or.krbiorxiv.org This principle forms the basis of multi-enzyme coupled systems, which are designed to create a more favorable thermodynamic landscape for the target synthesis. rsc.orgbiorxiv.org

Multi-Enzyme Coupled Systems for Driving Reaction Equilibrium

One successful approach couples BCAT with aspartate aminotransferase (AspAT). jmb.or.krjmb.or.kr In this system, AspAT converts the inhibitory α-ketoglutarate back into L-glutamate (the initial amino donor) by utilizing L-aspartate as a new amino donor. jmb.or.kracs.org This not only removes the inhibitor but also regenerates a key substrate. This two-enzyme (BCAT/AspAT) system resulted in the production of 62.5 mM L-tert-leucine from 100 mM trimethylpyruvate, a 2.5-fold higher yield compared to the single BCAT reaction. jmb.or.kr

To further drive the reaction, a third enzyme, pyruvate (B1213749) decarboxylase (PDC), can be added to the cascade (BCAT/AspAT/PDC). jmb.or.krjmb.or.kr The AspAT reaction produces oxaloacetate, which spontaneously decarboxylates to pyruvate. jmb.or.krbiorxiv.org PDC then catalyzes the irreversible decarboxylation of pyruvate to acetaldehyde, a volatile compound that can be easily removed. jmb.or.kr This final, irreversible step provides a strong thermodynamic pull, shifting the entire reaction sequence significantly. biorxiv.org The BCAT/AspAT/PDC coupling reaction achieved a final concentration of 89.2 mM L-tert-leucine (>99% ee) from 100 mM trimethylpyruvate, representing a 3.5-fold increase in yield over the single BCAT reaction. jmb.or.krjmb.or.kr

Another strategy involves coupling BCAT with ornithine aminotransferase (OAT). rsc.org OAT uses ornithine as an amine donor to convert α-ketoglutarate to L-glutamate, producing glutamate-γ-semialdehyde as a by-product. rsc.org This semialdehyde undergoes a spontaneous and virtually irreversible cyclization, which effectively drives the reaction equilibrium. rsc.org This BCAT/OAT system resulted in a 73% yield of L-tert-leucine, a significant improvement over the 31% yield obtained without the OAT recycling cascade. rsc.org

Table 4: Comparison of Single and Multi-Enzyme Systems for L-tert-Leucine Synthesis

| Enzymatic System | Key Feature | L-tert-Leucine Yield/Concentration | Fold Increase vs. Single BCAT | Reference |

|---|---|---|---|---|

| BCAT only | Baseline reaction | 25.4 mM | 1.0x | jmb.or.kr |

| BCAT / AspAT | Removes α-ketoglutarate | 62.5 mM | ~2.5x | jmb.or.kr |

| BCAT / AspAT / PDC | Irreversible decarboxylation step | 89.2 mM | ~3.5x | jmb.or.krjmb.or.kr |

| BCAT / OAT | Irreversible by-product cyclization | 73% Conversion | ~2.7x | rsc.orgbiorxiv.org |

Other Enzymatic Pathways for Chiral L-tert-Leucine Derivatives

Beyond the primary routes using leucine dehydrogenase and branched-chain aminotransferases, other enzymatic strategies have been explored for the synthesis of chiral L-tert-leucine and its derivatives. rsc.orgacs.org These methods often involve kinetic resolution, where an enzyme selectively acts on one enantiomer in a racemic mixture, allowing for the separation of the desired chiral compound. rsc.org

For instance, lipases have been utilized in the dynamic kinetic resolution (DKR) of L-tert-leucine precursors. rsc.org In one approach, racemic tert-leucine is converted into its rapidly interconverting (R)- and (S)-oxazolone derivatives. rsc.org A lipase, such as that from Mucor miehei (MML), can then selectively catalyze the ring-opening of the (S)-enantiomer. rsc.org Subsequent chemical deprotection steps can yield L-tert-leucine with high enantiomeric excess (>99% ee) and in high yield (94%). rsc.org

Acylases have also been employed in the kinetic resolution of N-protected L-tert-leucine. Penicillin G acylase from Kluyvera citrophila and acylases from Mycobacterium sp. have been used to resolve N-phenylacetyl- and N-acetyl-protected racemic L-tert-leucine, respectively. rsc.org

Furthermore, enzymatic tandem reactions can be used to synthesize more complex chiral derivatives. For example, a one-pot, two-step reaction combining an aldol addition with a transamination can produce γ-hydroxy-α-amino acid derivatives. acs.org While not directly producing L-tert-leucine, this demonstrates the versatility of combining different enzyme classes, such as aldolases and transaminases, to create valuable chiral building blocks from simpler precursors. acs.org

Fundamental Principles of Chiral Auxiliary-Mediated Stereocontrol

The efficacy of a chiral auxiliary hinges on its ability to create a diastereomeric, and thus energetically distinct, transition state for the approach of a reagent to a prochiral center. This stereocontrol is primarily achieved through a combination of steric and electronic effects, as well as chelation. core.ac.uk

Steric Hindrance : A bulky group on the chiral auxiliary can physically block one face of the reactive molecule (e.g., an enolate or an imine). core.ac.uk This forces an incoming electrophile or nucleophile to approach from the less hindered face, leading to the preferential formation of one diastereomer. rsc.org

Electronic Effects : The auxiliary can influence the electronic properties of the substrate, altering its reactivity. This can involve inductive effects or the formation of specific orbital interactions that stabilize one reaction pathway over another. core.ac.uk

Chelation Control : Functional groups on the auxiliary, such as hydroxyl or amino groups, can coordinate to a metal ion (e.g., from a Lewis acid catalyst or an organometallic reagent). core.ac.uk This creates a rigid, cyclic transition state that locks the substrate into a specific conformation, thereby dictating the stereochemical outcome of the reaction. jst.go.jp

Specific Asymmetric Transformations Utilizing L-tert-Leucinol Derived Auxiliaries

The robust stereodirecting ability of L-tert-leucinol derivatives has been harnessed in numerous key asymmetric reactions. The bulky tert-butyl group is particularly effective at creating a defined and rigid environment around the reactive center.

The Claisen rearrangement is a powerful carbon-carbon bond-forming sigmatropic rearrangement that creates γ,δ-unsaturated carbonyl compounds. When applied to substrates containing a chiral auxiliary, such as those derived from L-tert-leucinol, this reaction can proceed with high levels of asymmetric induction. The Ireland-Claisen variant, which involves the rearrangement of silyl (B83357) ketene (B1206846) acetals generated from allylic esters, is particularly notable for its ability to transfer chirality and establish new stereocenters with predictable control. core.ac.ukrsc.org

In a typical scenario, an N-allyl amide derived from L-tert-leucinol is converted into a silyl ketene N,O-acetal. The auxiliary, with its large tert-butyl group, forces the molecule to adopt a preferred conformation in the chair-like transition state of the nih.govnih.gov-sigmatropic rearrangement. This steric bias ensures that the allyl group is transferred to a specific face of the ketene acetal, resulting in the formation of a γ,δ-unsaturated amide with high diastereoselectivity. Subsequent cleavage of the auxiliary yields an enantiomerically enriched carboxylic acid or its derivative. Research in related aza-Claisen rearrangements has demonstrated that the control of two stereogenic centers can lead to diastereomeric excesses (de) of over 90%. rsc.org

Upon deprotonation with a suitable base, a planar enolate is formed within this rigid framework. The tert-butyl group of the L-tert-leucinol moiety effectively shields one of the enolate's two faces. rsc.org Consequently, an incoming electrophile, such as an alkyl halide, can only approach from the exposed, less sterically hindered face. nih.gov This strategy, often referred to as "self-reproduction of chirality," allows for the alkylation to proceed with a high degree of facial selectivity, leading to the formation of a new quaternary stereocenter with a predictable absolute configuration. nih.gov Studies on related systems have shown that the steric bulk of the auxiliary plays a crucial role in enhancing the diastereoselectivity of the alkylation. nih.gov

Beyond rearrangements and simple alkylations, L-tert-leucinol auxiliaries have proven invaluable in a broad spectrum of other carbon-carbon bond-forming reactions. These include aldol reactions, conjugate additions (Michael reactions), and additions to iminium ions, which are fundamental transformations in organic synthesis. nih.govacs.orgsigmaaldrich.com

For instance, N-acetyl thiazolidinethiones derived from tert-leucine provide high levels of diastereoselection in acetate (B1210297) aldol reactions with various aldehydes. sigmaaldrich.com Similarly, L-tert-leucine-derived chiral bifunctional catalysts have been used in asymmetric vinylogous Michael reactions, affording products with excellent enantioselectivity (up to 99% ee) and diastereoselectivity (dr >99:1). acs.org The predictable stereocontrol imparted by the auxiliary allows for the construction of complex molecules containing multiple stereocenters. In the asymmetric addition of alkynyl nucleophiles to N-alkylpyridinium electrophiles, a pyridine (B92270) derivative prepared from L-tert-leucine tert-butyl ester directed the reaction to achieve complete stereoselectivity (>20:1 dr). nottingham.ac.uk

Table 1: Asymmetric C-C Bond Forming Reactions with L-tert-Leucine Derivatives

| Reaction Type | Catalyst/Auxiliary System | Electrophile/Substrate | Yield | Stereoselectivity (ee/dr) |

| Vinylogous Michael Reaction | L-tert-leucine-derived pyrrolidine-thiourea | γ-substituted butenolide and enamide | up to 93% | up to 99% ee, >99:1 dr acs.org |

| Asymmetric Alkynylation | Pyridine derivative from L-tert-leucine tert-butyl ester | N-alkylpyridinium ion | 70% | >20:1 dr nottingham.ac.uk |

| Aldol Reaction | tert-leucine-derived N-acetylthiazolidinethione | Various aldehydes | High | High diastereoselection sigmaaldrich.com |

| Friedel–Crafts Alkylation | C5-iPr-oxazoline ligand (tert-leucine analogue) | N/A | High | Approaches tBu-substituted ligands nih.gov |

Steric and Electronic Contributions of the tert-Butyl Group to Chiral Induction

The remarkable success of L-tert-leucinol and its parent amino acid, L-tert-leucine, as chiral directors is overwhelmingly attributed to the steric and electronic properties of the tert-butyl group. harvard.edu This bulky, conformationally rigid group exerts a profound influence on the transition state geometry of a reaction.

Steric Contributions: The primary role of the tert-butyl group is to provide a highly effective steric shield. acs.org Its large size physically blocks one face of a reactive intermediate, such as an enolate or iminium ion, forcing incoming reagents to attack from the opposite, less-congested face. rsc.orgacs.org This steric repulsion is a dominant factor in achieving high diastereoselectivity. In the design of PHOX ligands for asymmetric Heck reactions, for example, the installation of a bulky tert-butyl group on the dihydrooxazole ring (derived from tert-leucinol) was shown to reverse enantioselectivity by creating increased steric hindrance that disfavored one approach trajectory. acs.org This effect is so reliable that ligands derived from tert-leucinol consistently provide superior enantioselectivities compared to analogues made from less bulky amino alcohols like valinol. acs.org

Electronic Contributions: While less pronounced than its steric influence, the tert-butyl group also has electronic effects. As an alkyl group, it is weakly electron-donating through induction. This can subtly influence the nucleophilicity or electrophilicity of nearby functional groups. However, its most significant non-steric contribution is arguably its hydrophobicity and its role in establishing a well-defined, non-polar local environment, which can influence solvent organization and the stability of the transition state. harvard.edu The combination of a fixed stereocenter and a dominant, sterically powerful group makes L-tert-leucinol derivatives exceptionally reliable and predictable tools for asymmetric synthesis.

Design and Application of L Tert Leucinol Derived Chiral Ligands in Asymmetric Catalysis

Rational Design of Chiral Ligands from Amino Alcohols and their Derivatives

The rational design of chiral ligands is a cornerstone of asymmetric catalysis, aiming to create molecules that can effectively transfer their chirality to a substrate during a chemical reaction. Amino alcohols, such as L-tert-Leucinol, are particularly valuable precursors for chiral ligands due to their ready availability from the chiral pool, straightforward synthetic modification, and the presence of both nitrogen and oxygen donor atoms that can coordinate to a metal center. nih.govacs.org The design process often focuses on creating a well-defined chiral environment around the metal's active site.

A key concept in ligand design is the use of C2 symmetry. nih.gov C2-symmetric ligands possess a twofold rotational axis, which can simplify the number of possible transition states in a catalytic reaction, often leading to higher enantioselectivity. nih.gov By reducing the complexity of the diastereomeric transition states, it becomes more feasible to predict and control the stereochemical outcome of the reaction. nih.gov Ligands derived from amino alcohols can be tailored to possess this C2 symmetry, which has proven successful in a wide range of metal-catalyzed reactions. nih.gov

Furthermore, the steric and electronic properties of the ligand can be fine-tuned. The bulky tert-butyl group in L-tert-Leucinol, for instance, provides significant steric hindrance. This bulk can be strategically employed to block certain approaches of the substrate to the catalytic center, thereby favoring a specific stereochemical pathway. researchgate.net The flexibility in modifying the amino alcohol backbone allows for the systematic screening of ligand libraries to optimize a catalyst for a particular transformation, a crucial aspect since a single "universal" ligand is rarely effective across different reactions and substrates. nih.gov

Development of Chiral Schiff Base Ligands from L-tert-Leucinol for Metal Complexation

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are among the most versatile and widely studied classes of ligands in coordination chemistry. researchgate.net When derived from a chiral amino alcohol like L-tert-Leucinol, the resulting Schiff base ligands can form stable, chiral complexes with a variety of transition metals. science.gov The imine nitrogen and the hydroxyl oxygen of the L-tert-Leucinol moiety, along with a third donor atom from the aldehyde component, can create a tridentate coordination environment around the metal ion. researchgate.net

The synthesis of these ligands is often straightforward, involving a simple condensation reaction. This ease of synthesis allows for the creation of a diverse range of ligands by varying the aldehyde precursor. For example, salicylaldehyde (B1680747) derivatives are commonly used, introducing a phenolic oxygen as the third coordinating atom. The electronic and steric properties of the resulting ligand can be systematically altered by changing the substituents on the aldehyde's aromatic ring. This modularity is a significant advantage in developing tailored catalysts for specific asymmetric reactions. researchgate.net The formation of stable complexes with transition metals like copper(II), nickel(II), and cobalt(II) is well-documented, with the Schiff base acting as a chelating ligand that imparts its chiral structure to the resulting metal complex. researchgate.netalfa-chemistry.com

The asymmetric Henry, or nitroaldol, reaction is a powerful carbon-carbon bond-forming reaction that produces enantiomerically enriched β-nitro alcohols. mdpi.com These products are valuable synthetic intermediates, readily converted into other important functional groups like β-amino alcohols. mdpi.com Copper(II) complexes incorporating chiral ligands have emerged as highly effective catalysts for this transformation. mdpi.comuwindsor.ca

Ligands derived from L-tert-Leucinol have shown particular promise in this area. When complexed with a copper(II) source, such as copper(II) acetate (B1210297) (Cu(OAc)2), they form active catalysts that can promote the reaction between aldehydes and nitroalkanes with good yields and enantioselectivities. researchgate.netresearchgate.net The general mechanism involves the copper(II) center acting as a Lewis acid to activate the aldehyde, while a basic site, either on the ligand or an external base, facilitates the deprotonation of the nitroalkane to form a nitronate intermediate. The chiral environment created by the L-tert-Leucinol-derived ligand then directs the facial attack of the nitronate on the activated aldehyde, controlling the stereochemistry of the newly formed stereocenter. uwindsor.ca

Interactive Table: Performance of L-tert-Leucinol Derived Ligands in Copper(II)-Catalyzed Henry Reaction

| Aldehyde | Nitroalkane | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Nitromethane | Up to 76 | Up to 66 | researchgate.net |

| o-Nitrobenzaldehyde | Nitromethane | 96 | 73 | nih.gov |

| p-Nitrobenzaldehyde | Nitromethane | 97 | 62 | nih.gov |

| p-Chlorobenzaldehyde | Nitromethane | 85 | 52 | nih.gov |

The enantioselectivity of the copper-catalyzed Henry reaction is highly dependent on the structure of the chiral ligand. acs.org For ligands derived from L-tert-Leucinol, modifications to the aldehyde portion of the Schiff base can have a profound impact on the stereochemical outcome. The steric bulk of substituents on the salicylaldehyde ring, for example, plays a crucial role. researchgate.net

Increasing the steric hindrance near the metal's coordination sphere can enhance enantioselectivity by creating a more tightly controlled chiral pocket. This forces the incoming substrates to adopt a specific orientation, leading to a preference for one enantiomeric product. For instance, it has been observed that the bulky tert-butyl group of the L-tert-Leucinol backbone is instrumental in creating this steric environment. researchgate.net Studies comparing different derivatives have shown that the size and position of substituents on the phenyl ring of the salicylaldehyde component can fine-tune the catalyst's performance, allowing for optimization to achieve higher enantiomeric excesses (ee). acs.org The electronic properties of these substituents also influence the Lewis acidity of the copper center, which in turn affects the catalytic activity and selectivity. nih.gov

Understanding the active catalytic species is critical for optimizing reaction conditions and for the rational design of new catalysts. In the copper(II)-catalyzed Henry reaction using L-tert-Leucinol-derived Schiff base ligands, the active species is generally considered to be a monomeric copper(II) complex. uwindsor.ca Spectroscopic and structural studies often point to a complex where the copper ion is coordinated by the tridentate Schiff base ligand.

The mechanism is thought to involve a dual-activation pathway. The copper(II) center, acting as a Lewis acid, coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity. Simultaneously, a Brønsted base is required to deprotonate the nitroalkane. nih.gov In some systems, the acetate counterion from the copper salt precursor (Cu(OAc)2) can serve as this base. uwindsor.ca In other cases, an external base is added. mdpi.com The resulting copper-bound nitronate then attacks the coordinated aldehyde through a highly organized, chiral transition state. The geometry of this transition state, dictated by the steric and electronic features of the L-tert-Leucinol-derived ligand, is what ultimately determines the enantioselectivity of the reaction. uwindsor.ca

While extensively used in copper-catalyzed Henry reactions, chiral ligands derived from L-tert-Leucinol are also valuable in other transition metal-catalyzed asymmetric transformations. nih.govuva.es The versatility of the Schiff base framework allows for complexation with a range of transition metals, including but not limited to palladium, rhodium, and zinc. researchgate.netuva.es This opens up possibilities for their application in diverse reactions such as asymmetric hydrogenations, cyclopropanations, and Michael additions. beilstein-journals.orgresearchgate.net

The specific reaction and metal center will dictate the optimal ligand structure. However, the core principles of ligand design remain the same: the L-tert-Leucinol moiety provides a robust chiral scaffold, and modifications to the Schiff base component allow for fine-tuning of the catalyst's properties. nih.gov The ability of these ligands to create a well-defined chiral environment around a metal center makes them attractive candidates for exploration in the development of new catalytic systems for various C-C and C-heteroatom bond-forming reactions. researchgate.net

Copper(II)-Mediated Asymmetric Henry (Nitroaldol) Reactions Catalyzed by L-tert-Leucinol Derived Ligands

Synthesis and Catalytic Utility of C2-Symmetrical Catalysts from L-tert-Leucinol for Asymmetric Hydrosilylation of Ketones

Beyond Schiff base ligands, L-tert-Leucinol can serve as a building block for other ligand classes, including those with C2 symmetry. C2-symmetric ligands are highly sought after in asymmetric catalysis because they can significantly reduce the number of possible competing diastereomeric transition states, often leading to higher enantioselectivity. nih.gov

For the asymmetric hydrosilylation of ketones, a powerful method for producing chiral secondary alcohols, C2-symmetric catalysts are particularly effective. L-tert-Leucinol can be used to synthesize C2-symmetric diols or diamines, which can then be used as ligands for metals like titanium or rhodium. The synthesis often involves coupling two L-tert-Leucinol units through a central linker.

In a typical catalytic cycle for hydrosilylation, the C2-symmetric metal complex activates the hydrosilane. The ketone substrate then coordinates to the metal center in a specific orientation dictated by the chiral ligand. The hydride is transferred from the silicon to the carbonyl carbon, with the C2-symmetric environment of the ligand controlling the facial selectivity of the attack. This results in the formation of a chiral silyloxy ether, which upon hydrolysis yields the desired chiral secondary alcohol with high enantiomeric purity. The steric bulk provided by the two tert-butyl groups from the L-tert-Leucinol units is critical in creating the selective chiral pocket necessary for high levels of asymmetric induction.

Exploration of Oxazolidine (B1195125) Moiety-Based Ligands Derived from L-tert-Leucinol

L-tert-Leucinol is a valuable chiral building block for synthesizing a variety of ligands used in asymmetric catalysis. Among the most successful are those incorporating an oxazolidine or the closely related oxazoline (B21484) moiety. The rigid structure of the oxazolidine ring and the sterically demanding tert-butyl group of the L-tert-Leucinol backbone are crucial for creating a well-defined chiral environment around a metal center, which is essential for high enantioselectivity. nih.gov

One prominent class of ligands derived from L-tert-Leucinol are the phosphinooxazoline (PHOX) ligands. acs.org These P,N-type ligands chelate to a metal center through both a phosphorus and a nitrogen atom, forming a stable complex that can effectively catalyze a range of asymmetric transformations. The synthesis of these ligands typically involves the condensation of L-tert-Leucinol with a suitable phosphorus-containing species. The bulky tert-butyl group is a key feature, as it effectively shields one face of the catalytic complex, directing the substrate to approach from a less hindered direction and thus controlling the stereochemical outcome of the reaction. acs.org

For instance, the (S)-t-Bu-PHOX ligand, derived from L-tert-Leucinol, has been successfully employed in palladium-catalyzed reactions. In the asymmetric Heck reaction, these ligands have proven effective in achieving high enantiomeric excesses (ee). acs.org Similarly, they are used in palladium-catalyzed asymmetric allylic alkylations and Meerwein–Eschenmoser Claisen rearrangements, enabling the synthesis of complex molecules with quaternary stereocenters. acs.org

The versatility of L-tert-Leucinol as a precursor allows for the modular synthesis of a diverse set of oxazolidine-based ligands. nih.gov By modifying the substituents on the oxazolidine ring or the phosphine (B1218219) group, the ligand's steric and electronic properties can be fine-tuned to optimize its performance for a specific catalytic reaction. This tunability is a significant advantage in the development of new catalytic systems.

Below is a table summarizing the performance of L-tert-Leucinol-derived PHOX ligands in selected asymmetric reactions.

| Reaction Type | Catalyst/Ligand | Substrate Example | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| Asymmetric Heck Reaction | Pd/(S)-(o-tol)2-tBu-ThioPHOX | Phenylation of 2,3-dihydrofuran | Up to 96% | High |

| Asymmetric Allylic Alkylation | Pd/(S)-tBu-PHOX | Alkylation of dioxanone derivatives | High | Good |

| Meerwein–Eschenmoser Claisen Rearrangement | Pd/t-Bu-PHOX | Synthesis of oxindoles with quaternary stereocenters | High | Good |

Mechanistic Studies of Chiral Ligand Performance in Asymmetric Catalysis

Understanding the mechanism by which chiral ligands induce asymmetry is fundamental to the rational design of more efficient catalysts. For ligands derived from L-tert-Leucinol, mechanistic studies often focus on elucidating the structure of the catalyst-substrate complex in the transition state of the stereodetermining step.

The performance of these ligands is largely attributed to the steric influence of the bulky tert-butyl group. mdpi.com This group acts as a "chiral wall," effectively blocking one of the enantiotopic faces of the coordinated substrate from the approaching reagent. Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to model the transition states of reactions catalyzed by metal complexes of L-tert-Leucinol-derived ligands. escholarship.org These models help to visualize the three-dimensional arrangement of the ligand, metal, and substrates, and to calculate the energy differences between the competing diastereomeric transition states that lead to the major and minor enantiomers of the product. A larger energy difference typically correlates with higher enantioselectivity.

For example, in the context of cobalt-catalyzed C-H functionalization, N-protected L-tert-leucine (a direct precursor to L-tert-leucinol) derivatives serve as chiral ligands. Mechanistic proposals suggest a concerted metalation-deprotonation process where the chiral ligand environment dictates the enantioselectivity. The steric clash between the ligand's bulky side group and the substrate is crucial for stereoinduction. mdpi.com

Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are also vital for mechanistic investigations. escholarship.org X-ray analysis of stable catalytic intermediates can provide a precise snapshot of the ligand's coordination geometry and how it creates a chiral pocket around the metal center. NMR studies, including in-situ monitoring of reactions, can offer insights into the dynamic behavior of the catalyst and the formation of key intermediates during the catalytic cycle. escholarship.org These studies collectively confirm that the rigid conformation and significant steric hindrance provided by the L-tert-Leucinol scaffold are the primary factors governing the high levels of asymmetric induction observed in many catalytic processes. mdpi.comescholarship.org

The table below outlines common methods used in mechanistic studies of these catalytic systems.

| Methodology | Information Gained | Relevance to L-tert-Leucinol Ligands |

|---|---|---|

| Density Functional Theory (DFT) | Transition state energies, 3D models of catalyst-substrate complexes | Explains the origin of enantioselectivity by quantifying the energetic preference for one stereochemical pathway. |

| X-ray Crystallography | Precise atomic coordinates of stable catalyst complexes or intermediates | Provides direct structural evidence of the chiral environment created by the ligand around the metal center. |

| Nuclear Magnetic Resonance (NMR) | Information on solution-state structure, catalyst dynamics, and reaction kinetics | Helps to understand the behavior of the catalyst in the reaction medium and identify key intermediates. |

| Kinetic Studies | Reaction rates and orders | Elucidates the rate-determining and stereodetermining steps of the catalytic cycle. |

L Tert Leucinol and Derivatives As Key Building Blocks in Advanced Organic Synthesis

Utilization in the Preparation of Enantiomerically Pure Pharmaceutical Intermediates

The synthesis of enantiomerically pure drugs is a cornerstone of the pharmaceutical industry, and chiral intermediates derived from L-tert-leucinol are critical for this endeavor. mdpi.com L-tert-leucine is classified as a non-natural, non-proteinogenic chiral amino acid that is frequently used as a template or inducer in asymmetric synthesis to achieve high stereoselectivity. chemicalbook.comresearchgate.net Its bulky tert-butyl group provides significant steric hindrance, which can effectively control the conformation of molecules during a reaction, leading to the desired chiral compound. chemicalbook.com

This unique characteristic has made L-tert-leucine a vital chiral building block for several commercially successful drugs. wikipedia.org For instance, it is a key component in the synthesis of antiviral medications, including the HIV protease inhibitor Atazanavir and the Hepatitis C virus (HCV) protease inhibitor Telaprevir. wikipedia.org More recently, it has been incorporated into the structure of Nirmatrelvir, an antiviral drug developed for the treatment of SARS-CoV-2. wikipedia.org The precise stereochemistry conferred by the L-tert-leucine fragment is often crucial for the drug's ability to bind to its biological target with high affinity and selectivity.

The process of creating these optically active intermediates often involves the resolution of racemic mixtures or the use of L-tert-leucinol as a chiral auxiliary to guide the stereochemical outcome of a reaction. google.comsuperiorchem.com Chiral auxiliaries are temporarily incorporated into a molecule to direct a stereoselective transformation, after which they can be removed and recovered. google.com This strategy is frequently employed in the early stages of drug development due to its reliability and versatility. google.com

Table 1: Examples of Marketed Drugs Synthesized Using L-tert-Leucine

| Drug Name | Therapeutic Class | Role of L-tert-Leucine |

|---|---|---|

| Atazanavir | Antiviral (HIV Protease Inhibitor) | Key chiral building block |

| Telaprevir | Antiviral (HCV Protease Inhibitor) | Key chiral building block |

| Nirmatrelvir | Antiviral (SARS-CoV-2 Protease Inhibitor) | Key chiral building block |

| Boceprevir | Antiviral (HCV Protease Inhibitor) | Contains (S)-tert-leucine moiety |

Integration into Agrochemical and Specialty Chemical Synthesis

The utility of L-tert-leucinol and its derivatives extends beyond pharmaceuticals into the realms of agrochemicals and specialty chemicals. nih.gov In these sectors, it is often employed as a chiral auxiliary or building block to produce complex, stereochemically defined molecules. researchgate.net The principles of asymmetric synthesis that make it valuable in drug manufacturing are equally applicable to the creation of next-generation pesticides, herbicides, and other agrochemical products where a specific stereoisomer may exhibit enhanced activity or improved environmental compatibility.

Chiral sulfinyl compounds, for example, have applications in both medicinal and agricultural chemistry, and their synthesis can be directed by chiral auxiliaries derived from amino acids. researchgate.net Furthermore, L-tert-leucine is utilized as an additive in animal feed and food products, highlighting its role in specialty chemical applications that intersect with nutrition. chemicalbook.comnih.gov

Role in Peptide Synthesis and Protein Engineering as an Unnatural Amino Acid Derivative

L-tert-Leucinol is derived from L-tert-leucine, an unnatural amino acid that serves as an important tool for modern drug discovery and protein engineering. sigmaaldrich.com Unnatural amino acids are widely used as chiral building blocks to construct peptidomimetics and peptide analogs with improved therapeutic properties. sigmaaldrich.comsigmaaldrich.com Due to its unique structural properties, L-tert-leucine is a favored component in solution-phase peptide synthesis. nih.govsigmaaldrich.com

Incorporating L-tert-leucine into a peptide chain can significantly alter its structural and pharmacological properties. The sterically demanding, lipophilic tert-butyl side chain influences the peptide's conformation, often favoring extended or semi-extended structures. This conformational rigidity can enhance the peptide's binding affinity to its target and improve its stability against enzymatic degradation.

The hydrophobicity and steric bulk of the tert-butyl group are key to this effect. chemicalbook.com Research has shown that this Cα-trisubstituted alpha-amino acid is structurally versatile and can be used as a building block to tailor peptides with improved catalytic and pharmacological profiles. The introduction of such bulky, hydrophobic residues can be a deliberate strategy to optimize a peptide's therapeutic potential.

The unique properties conferred by L-tert-leucine have led to its inclusion in various peptide-based drug candidates. For example, the L-tert-leucine methyl ester side-chain is a feature of MDMB-FUBINACA, a synthetic cannabinoid receptor agonist that was instrumental in resolving the structure of the agonist-bound CB1–Gi signaling complex.

Contribution to the Synthesis of Novel Statine (B554654) Derivatives and Related Bioactive Molecules

L-tert-leucine serves as a precursor for the synthesis of statine, a naturally occurring β-hydroxy-γ-amino acid. mdpi.com Specifically, (3S,4S)-Statine, which is derived from L-leucine, is a crucial component of important aspartic protease inhibitors such as Pepstatin A. mdpi.com These inhibitors are valuable tools in drug design and medicinal chemistry. The synthesis of statine and its derivatives often utilizes L-leucine or its analogs as the starting chiral material to establish the correct stereochemistry in the final molecule. mdpi.com The development of efficient synthetic routes to enantiomerically pure statine is an active area of research, demonstrating the continued importance of L-leucine derivatives in accessing these bioactive molecules. mdpi.com

Applications in the Design of Functional Materials

Beyond its biological applications, L-tert-leucinol is a valuable building block for the creation of functional materials, particularly in the field of asymmetric catalysis. Its inherent chirality is transferred to ligands and polymers, which can then be used to catalyze reactions that produce an excess of one enantiomer over the other.

A notable application is in the synthesis of chiral phosphinooxazoline (PHOX) ligands, such as (S)-tert-butylPHOX, which are used in iridium-catalyzed asymmetric hydrogenation. nih.govsigmaaldrich.com L-tert-leucinol is also used to create novel pyridineoxazoline (PyOx) containing helical polymers. sigmaaldrich.comtubitak.gov.tr When complexed with copper(II), these polymers act as catalysts for asymmetric reactions like the Diels-Alder reaction, exhibiting enhanced enantioselectivity and reaction rates compared to non-helical polymer counterparts. sigmaaldrich.comtubitak.gov.tr

Additionally, L-tert-leucine is a precursor for chiral tridentate Schiff base ligands. sigmaaldrich.comnih.gov These ligands, when coordinated with metal ions like copper(II), catalyze asymmetric Henry reactions to produce β-nitroalcohols with moderate to good yields and enantiomeric excesses. sigmaaldrich.com

Table 2: Performance of L-tert-Leucine-Derived Catalysts in Asymmetric Reactions

| Catalyst Type | Reaction | Result | Reference |

|---|---|---|---|

| Cu(II)-PyOx Helical Polymer | Diels-Alder | Remarkably enhanced enantioselectivity and reaction rate | sigmaaldrich.comtubitak.gov.tr |

| Cu(II)-Schiff Base Ligand | Henry Reaction | Up to 76% yield, up to 66% enantiomeric excess (ee) | sigmaaldrich.com |

| Ir-SimplePHOX Ligand | Asymmetric Hydrogenation | Quantitative, highly enantioselective | sigmaaldrich.com |

Mechanistic and Spectroscopic Investigations of L Tert Leucinol and Its Reactions

Elucidation of Reaction Mechanisms Involving L-tert-Leucinol as a Reactant or Catalyst Component

L-tert-Leucinol and its derivatives are frequently employed as chiral ligands or organocatalysts to induce stereoselectivity in a variety of chemical transformations. The bulky tert-butyl group plays a critical role in creating a well-defined chiral environment, leading to high levels of enantiomeric excess in the products.

One of the prominent applications of L-tert-Leucinol is in the formation of chiral ligands for metal-catalyzed reactions. For instance, it is a precursor to PHOX (phosphinooxazoline) ligands, which are highly effective in asymmetric catalysis. The reaction mechanism in such cases involves the coordination of the chiral ligand to a metal center, creating a chiral catalyst that then orchestrates the enantioselective transformation of the substrate. The stereochemical outcome is dictated by the steric and electronic properties of the ligand, which influences the binding of the substrate and the subsequent bond-forming steps.

In organocatalysis, L-tert-Leucinol-derived catalysts, such as bifunctional thiourea (B124793) catalysts, have been shown to be effective in promoting asymmetric reactions. The mechanism of these catalysts often involves a dual activation strategy, where the thiourea moiety activates the electrophile through hydrogen bonding, while an amino group, derived from L-tert-Leucinol, acts as a Brønsted base to activate the nucleophile. This concerted activation within the chiral pocket of the catalyst leads to a highly organized transition state, resulting in excellent stereocontrol.

Furthermore, L-tert-Leucine, the corresponding amino acid to L-tert-Leucinol, has been utilized as a transient directing group in palladium-catalyzed C-H bond functionalization. The proposed mechanism involves the reversible formation of an imine between the aldehyde substrate and L-tert-Leucine. This imine then directs the palladium catalyst to a specific C-H bond, leading to regioselective and enantioselective functionalization. After the key C-C bond formation, the directing group is hydrolyzed, regenerating the aldehyde product and the chiral amine.

A plausible mechanistic pathway for a palladium-catalyzed enantioselective arylation using an L-tert-Leucine-derived transient directing group is as follows:

Reversible formation of an imine intermediate between the aldehyde substrate and L-tert-Leucine.

Directed C-H activation of the substrate by the palladium catalyst, forming a palladacycle intermediate.

Oxidative addition of an aryl halide to the palladium center.

Reductive elimination to form the C-C bond and regenerate the Pd(II) catalyst.

Hydrolysis of the imine to release the functionalized product and the chiral directing group.

Kinetic Studies of Transformations Influenced by L-tert-Leucinol and its Derivatives

Kinetic investigations provide valuable insights into the rates of chemical reactions and the factors that influence them. In the context of L-tert-Leucinol, kinetic studies can help to quantify the efficiency of catalysts derived from it and to understand the rate-determining steps of the reactions they catalyze.

While detailed kinetic studies specifically on L-tert-Leucinol hydrochloride as a catalyst are not extensively reported in the literature, the kinetics of enzymes that produce L-tert-Leucine, a closely related compound, have been investigated. For example, Leucine (B10760876) dehydrogenase (LeuDH) is an enzyme that catalyzes the asymmetric reduction of trimethylpyruvate to L-tert-Leucine. Kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) have been determined for various LeuDH enzymes. These parameters provide a measure of the enzyme's affinity for its substrate and its catalytic efficiency.

The following table summarizes the kinetic parameters of a Leucine Dehydrogenase from Pseudomonas balearica (PbLeuDH) for the synthesis of L-tert-Leucine.

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |

| Trimethylpyruvate | 4.92 | 120.4 | 24.49 |

| L-tert-Leucine | 0.40 | - | - |

In the broader context of organocatalysis, kinetic studies are crucial for understanding reaction mechanisms. Techniques such as reaction progress kinetic analysis (RPKA) can be employed to determine the rate law of a reaction, identify catalyst deactivation pathways, and elucidate the role of various species in the catalytic cycle. For reactions catalyzed by L-tert-Leucinol derivatives, such studies would involve monitoring the concentration of reactants, products, and intermediates over time under various reaction conditions.

Spectroscopic Characterization of Intermediate Species and Transition States

The direct observation and characterization of reactive intermediates and transition states are paramount for a definitive understanding of a reaction mechanism. Various spectroscopic techniques can be employed for this purpose, although the transient nature of these species often makes their detection challenging.

For reactions involving L-tert-Leucinol, in situ spectroscopic methods would be invaluable. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. Advanced NMR techniques, such as Diffusion-Ordered Spectroscopy (DOSY) and variable temperature NMR, could potentially be used to identify and characterize catalyst-substrate complexes and reaction intermediates in solution. For example, the formation of an imine intermediate between a carbonyl compound and an L-tert-Leucinol-derived amine catalyst could be monitored by 1H and 13C NMR.

Mass spectrometry (MS), particularly electrospray ionization mass spectrometry (ESI-MS), is another highly sensitive technique for detecting charged intermediates in a catalytic cycle. By analyzing the reaction mixture at different time points, it may be possible to identify key intermediates and gain insights into their formation and consumption.

Infrared (IR) spectroscopy can also be a useful tool, especially for monitoring changes in functional groups during a reaction. For instance, the formation of a hydrogen bond between a thiourea catalyst derived from L-tert-Leucinol and a substrate could be observed through shifts in the N-H stretching frequency.

While specific spectroscopic studies detailing the direct observation of intermediates in reactions catalyzed by this compound are not abundant in the literature, the principles from well-studied organocatalytic systems, such as those involving proline, can be applied. In proline catalysis, intermediates like enamines and oxazolidinones have been successfully characterized using NMR and MS, providing a blueprint for similar investigations with L-tert-Leucinol-based systems.

Computational Chemistry Approaches to Understanding Stereochemical Control and Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms and understanding the origins of stereoselectivity in asymmetric catalysis. For reactions involving L-tert-Leucinol, computational studies can provide detailed insights into the structures of transition states and intermediates, which are often difficult to characterize experimentally.

DFT calculations have been successfully employed to rationalize the high enantioselectivities observed in reactions catalyzed by L-tert-Leucinol derivatives. By modeling the transition states leading to the different stereoisomers, the energy differences can be calculated, providing a quantitative prediction of the enantiomeric excess. These calculations often reveal the key non-covalent interactions, such as hydrogen bonds and steric repulsions, that are responsible for stereochemical control.

For example, in the context of palladium-catalyzed C-H functionalization using L-tert-Leucine as a transient directing group, DFT studies have been instrumental in understanding the role of the chiral ligand. nih.gov Calculations have shown that the bulky tert-butyl group of L-tert-Leucine effectively shields one face of the reactive intermediate, forcing the incoming reagent to approach from the less hindered side, thus leading to high enantioselectivity. nih.gov

The table below presents a hypothetical example of calculated energy barriers for the formation of R and S enantiomers in a reaction catalyzed by an L-tert-Leucinol derivative, illustrating how computational chemistry can predict stereochemical outcomes.

| Transition State | Calculated Relative Free Energy (kcal/mol) | Predicted Major Enantiomer |

| TS-R | 15.2 | |

| TS-S | 12.5 | S |

Such computational insights are invaluable for the rational design of new and more effective chiral catalysts based on the L-tert-Leucinol scaffold.

Future Directions and Emerging Research Avenues for L Tert Leucinol

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of chiral amino alcohols often involves multi-step processes that utilize stoichiometric amounts of hazardous reagents, leading to significant chemical waste. The principles of green chemistry and atom economy—which emphasize maximizing the incorporation of all materials used in the process into the final product—are driving the development of more efficient and environmentally benign synthetic routes to L-tert-leucinol. nih.gov

A primary focus in this area is the advancement of biocatalytic methods for the synthesis of L-tert-leucine, the direct precursor to L-tert-leucinol. jmb.or.kr Enzymatic processes offer high enantioselectivity under mild reaction conditions (aqueous media, ambient temperature, and pressure), significantly reducing energy consumption and waste generation. frontiersin.org Researchers are exploring whole-cell biocatalysis and enzyme immobilization to create robust, reusable systems for industrial-scale production. researchgate.netfrontiersin.org

Key enzymatic strategies being investigated include:

Reductive Amination using Dehydrogenases: Leucine (B10760876) dehydrogenases (LeuDH) and other engineered amine dehydrogenases are being used for the asymmetric reductive amination of the precursor trimethylpyruvic acid (TMP) to yield L-tert-leucine with excellent enantiomeric excess (e.e. >99%). frontiersin.orgfrontiersin.org

Transamination using Aminotransferases: Branched-chain aminotransferases (BCAT) can synthesize L-tert-leucine from trimethylpyruvate using an amino donor like L-glutamate. jmb.or.krnih.gov To overcome product inhibition and drive the reaction equilibrium, these systems are often coupled with other enzymes in a cascade reaction. jmb.or.kr

The subsequent reduction of the L-tert-leucine carboxylic acid to the L-tert-leucinol alcohol is another target for green chemistry innovation. The replacement of traditional, non-selective, and waste-generating reducing agents like lithium aluminum hydride with catalytic hydrogenation using greener solvents or chemoenzymatic cascade processes presents a significant avenue for improvement.

The table below compares a conventional chemical synthesis approach with an emerging biocatalytic route, highlighting the advantages in sustainability.

| Feature | Conventional Chemical Route | Emerging Biocatalytic Route |

| Precursor Synthesis | Resolution of racemic mixtures or multi-step synthesis from chiral pool materials. | One-step asymmetric reductive amination or transamination from a prochiral keto acid. frontiersin.org |

| Reagents | Often requires stoichiometric strong reducing agents and protecting groups. | Uses enzymes (e.g., dehydrogenases) and catalytic cofactors (e.g., NADH). researchgate.net |

| Solvents | Typically uses volatile and hazardous organic solvents. | Primarily uses aqueous media. frontiersin.org |

| Conditions | Often requires extreme temperatures (high or cryogenic) and pressures. | Operates under mild, ambient conditions. |

| Atom Economy | Lower, due to the use of protecting groups and stoichiometric reagents. nih.gov | Higher, with fewer byproducts. |

| Waste Generation | Generates significant amounts of chemical waste. | Minimal and often biodegradable waste. |

Expansion of Applications in Novel Asymmetric Catalytic Systems

While L-tert-leucinol-derived ligands, such as oxazolines and phosphine-oxazolines (PHOX), are well-established in many asymmetric catalytic reactions, emerging fields of catalysis present new opportunities to leverage their unique steric and electronic properties. sigmaaldrich.com

Photoredox Catalysis: This rapidly expanding field uses visible light to initiate single-electron transfer (SET) processes, enabling novel bond formations under mild conditions. sigmaaldrich.com A key challenge is controlling the stereochemistry of reactions involving highly reactive radical intermediates. Future research will focus on designing new chiral ligands derived from L-tert-leucinol that can effectively associate with transition metal catalysts (e.g., nickel, copper, or iridium) to create a chiral environment, thereby guiding the enantioselectivity of photoredox-mediated cross-coupling and C-H functionalization reactions. acs.orgnih.gov The bulky tert-butyl group of L-tert-leucinol is ideal for creating a well-defined chiral pocket to influence the approach of prochiral radicals or substrates. nih.gov

C-H Functionalization: The direct conversion of ubiquitous but inert carbon-hydrogen (C-H) bonds into valuable functional groups is a primary goal of modern organic synthesis. acs.org Asymmetric metallaphotoredox catalysis, which combines a photocatalyst with a transition metal cross-coupling catalyst, is a powerful strategy for enantioselective C-H functionalization. sigmaaldrich.com L-tert-leucinol-derived ligands are expected to play a crucial role in the development of catalysts that can control the stereocenter formed during the C-H activation and subsequent bond-forming step.

The table below outlines potential applications of L-tert-leucinol-derived catalysts in these emerging areas.

| Catalytic System | Reaction Type | Role of L-tert-Leucinol Ligand | Potential Outcome |

| Dual Nickel/Photoredox Catalysis | Enantioselective C(sp³)–C(sp²) Cross-Coupling | Control the stereochemistry at the Ni(I)/Ni(III) catalytic cycle. | Synthesis of chiral alkylated arenes. |

| Copper-Catalyzed Photoredox Reactions | Asymmetric Radical Addition to Alkenes | Create a chiral environment around the copper center to influence the radical trapping step. nih.gov | Access to enantiomerically enriched products with new stereocenters. |

| Palladium-Catalyzed C-H Activation | Asymmetric C-H Arylation/Alkylation | Dictate the facial selectivity of substrate coordination and reductive elimination. acs.org | Direct, stereocontrolled synthesis of complex molecules from simple precursors. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processing offers significant advantages in terms of safety, efficiency, scalability, and process control. nih.govresearchgate.net Integrating L-tert-leucinol-based catalytic systems with these modern platforms is a key area of future research.

Automated Synthesis and High-Throughput Screening: Automated platforms enable the rapid synthesis and screening of libraries of catalysts and reaction conditions. soci.orgnih.gov By synthesizing an array of L-tert-leucinol derivatives with varied electronic and steric properties and integrating the flow reactor with automated, in-line analytical techniques (like HPLC or UPLC), researchers can rapidly identify the optimal catalyst for a specific transformation. This high-throughput approach can dramatically accelerate the discovery of new asymmetric reactions and the optimization of existing ones. researchgate.net

| Parameter | Batch Processing | Continuous Flow Processing |

| Scalability | Challenging; often requires re-optimization. | Straightforward; achieved by extending operation time ("scaling out"). nih.gov |

| Safety | Handling of large quantities of hazardous reagents; potential for thermal runaways. | Small reaction volumes at any given time; superior heat and mass transfer. researchgate.net |

| Process Control | Limited control over mixing and temperature gradients. | Precise control over residence time, temperature, pressure, and stoichiometry. soci.org |

| Catalyst Recovery | Often requires difficult downstream separation. | Simplified, especially with immobilized catalysts in fixed-bed reactors. nih.gov |

| Productivity | Limited by reactor size and downtime between batches. | Higher space-time yields through continuous operation. |

Advanced Computational Modeling for Predictive Chiral Synthesis

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of asymmetric catalytic reactions. nih.govrsc.org Advanced modeling techniques are poised to accelerate the design of next-generation catalysts derived from L-tert-leucinol.

Transition State Modeling with DFT: Density Functional Theory (DFT) allows for the detailed calculation of the structures and energies of reactants, intermediates, and, most importantly, the transition states that govern enantioselectivity. nih.gov By modeling the transition states of a reaction catalyzed by a complex of a metal and an L-tert-leucinol-derived ligand, chemists can gain deep insight into the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonding) responsible for chiral induction. This knowledge can guide the rational design of new ligands with enhanced selectivity.

| Computational Technique | Application for L-tert-Leucinol Catalysis | Key Outcome |

| Molecular Mechanics (MM) | Rapid conformational analysis of catalyst-substrate complexes. | Identification of low-energy binding modes and initial structural hypotheses. |

| Density Functional Theory (DFT) | Calculation of transition state energies for competing stereochemical pathways. nih.gov | Accurate prediction of enantiomeric ratios (e.r.) and mechanistic insights. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of large systems where only the reactive core is treated with high-level quantum mechanics. | Efficiently study catalysts in complex environments, such as with explicit solvent molecules. |

| Machine Learning (ML) / Artificial Intelligence (AI) | Training predictive models on datasets of catalyst structures and known outcomes. nih.gov | Rapid in silico screening of virtual ligand libraries to identify top-performing candidates. |

Q & A

Q. What statistical approaches reconcile contradictory in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Apply Bayesian hierarchical modeling to integrate pharmacokinetic parameters (e.g., bioavailability, half-life) with in vitro IC50 values. Adjust for species-specific metabolic differences using allometric scaling .

Data Analysis & Reproducibility

Q. What protocols ensure reproducibility in synthesizing this compound across laboratories?

Q. How should researchers address batch-to-batch variability in biological activity studies of this compound?

- Methodological Answer : Implement quality-by-design (QbD) principles during synthesis. Use multivariate analysis (e.g., PCA) to correlate impurity profiles (HPLC) with bioactivity. Establish acceptance criteria for key intermediates .

Experimental Design & Validation

Q. What in vitro models best recapitulate the tumor-suppressive effects of this compound observed in vivo?

Q. How can researchers design a stability-indicating method for this compound under accelerated degradation conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|